Beyond organic synthesis, DBTD also finds applications in polymer chemistry. It acts as a curing agent for specific polyurethane and silicone formulations. DBTD promotes crosslinking within these polymers, leading to the formation of strong, durable materials [].
Dibutyltin diacetate is an organotin compound with the chemical formula and a CAS number of 1067-33-0. It appears as a clear, colorless to yellowish liquid with a characteristic odor. This compound is primarily utilized as a catalyst in various
Dibutyltin diacetate functions predominantly as a catalyst for esterification and transesterification reactions. It accelerates the curing processes in silicone sealants and polyurethane systems by promoting silanol condensation reactions. The compound can also facilitate the synthesis of fatty acid esters and other organic compounds in oleochemistry .
Reactions involving dibutyltin diacetate typically include:
Dibutyltin diacetate exhibits some biological activity, primarily noted for its potential toxicity. It has been shown to cause skin irritation upon contact and may be absorbed through the skin, leading to allergic reactions such as rashes. Studies indicate that it can have adverse effects on aquatic life, raising concerns about its environmental impact . The National Toxicology Program has also highlighted its potential carcinogenic properties in certain contexts .
Dibutyltin diacetate can be synthesized through several methods, including:
The synthesis typically requires careful handling due to the reactivity of the organotin compounds involved .
Dibutyltin diacetate is widely used across various industries due to its catalytic properties:
Studies have indicated that dibutyltin diacetate may interact with various oxidizing agents, which can lead to hazardous reactions. It is known to form white precipitates when mixed with water, indicating limited solubility and potential reactivity with moisture . Additionally, its interactions with biological systems have raised concerns regarding dermal absorption and environmental toxicity.
Dibutyltin diacetate shares similarities with other organotin compounds but is unique due to its specific catalytic properties and applications. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Dibutylstannane | C8H18Sn | Used as a stabilizer; less reactive than dibutyltin diacetate. |
Di-n-butyltin dichloride | C8H16Cl2Sn | More toxic; used primarily as a biocide. |
Tri-n-butyltin oxide | C12H27SnO | Commonly used as a stabilizer; more stable than dibutyltin diacetate. |
Bis(acetoxy)dibutylstannane | C12H24O4Sn | Similar structure; used for similar catalytic applications but with different reactivity profiles. |
Dibutyltin diacetate is distinguished by its effectiveness in catalyzing fast-curing processes in both silicone and polyurethane systems, making it particularly valuable in industrial applications where time efficiency is critical .
Classical synthesis methodologies for dibutyltin diacetate have been extensively documented in academic literature, establishing foundational approaches that remain relevant in contemporary research [1] [19]. The primary classical routes involve redistribution reactions, direct acetylation processes, and transesterification methodologies that have been refined over several decades of organotin chemistry development [23] [31].
The Grignard route represents one of the most established classical approaches, typically involving the initial preparation of dibutyltin dichloride followed by subsequent acetylation reactions [1] [19]. This methodology begins with the reaction between tin tetrachloride and butyl Grignard reagents in coordinating solvents such as diethyl ether or tetrahydrofuran, followed by redistribution reactions to generate the desired dibutyltin species [33]. The resulting dibutyltin dichloride is then converted to the diacetate through treatment with acetic acid under reflux conditions, typically achieving yields between 85-92 percent [1] [19].
Direct acetylation of dibutyltin oxide represents another classical approach that has gained considerable attention due to its operational simplicity and high yield potential [5] [35]. This methodology involves the reaction of dibutyltin oxide with acetic anhydride under mild heating conditions, typically requiring only 1-2 hours of reaction time [5] [35]. The process demonstrates excellent atom economy and typically achieves yields ranging from 90-96 percent, making it particularly attractive for laboratory-scale preparations [5] [8].
The alkyl aluminum route constitutes a third classical approach that involves the use of trialkylaluminum compounds in conjunction with tin tetrachloride [19] [23]. This multi-step process begins with the controlled reaction between trialkylaluminum and tin tetrachloride to generate dibutyltin dichloride, which is subsequently acetylated to produce the target compound [19]. While this approach typically yields 80-88 percent of the desired product, it requires careful temperature control and multi-step purification procedures [23].
Transesterification methodologies represent the fourth major classical approach, involving the reaction of dibutyltin dichloride with sodium acetate in aqueous or mixed aqueous-organic systems [19] [34]. This approach, while operationally straightforward, typically achieves yields of 75-85 percent and requires careful phase separation and purification protocols [34].
Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Reference |
---|---|---|---|---|
Grignard Route via Redistribution | Dibutyltin dichloride + Acetic acid | 85-92 | Reflux, 2-4 hours, Organic solvent | [1] [19] |
Direct Acetylation of Dibutyltin Oxide | Dibutyltin oxide + Acetic anhydride | 90-96 | Mild heating, 1-2 hours | [5] [35] |
Alkyl Aluminum Route | Trialkylaluminum + SnCl4 → Acetylation | 80-88 | Controlled temperature, Multi-step | [19] [23] |
Transesterification from Chlorides | Dibutyltin dichloride + Sodium acetate | 75-85 | Aqueous/organic phase, Stirring | [19] [34] |
Contemporary research has introduced several innovative synthetic approaches that address limitations of classical methodologies while improving efficiency, selectivity, and environmental compatibility [2] [14]. These modern approaches leverage advanced reaction conditions, novel catalytic systems, and sophisticated temperature control methodologies to achieve enhanced synthetic outcomes [2] [7].
Alkyl group redistribution reactions conducted at elevated temperatures in specialized reaction vessels represent a significant advancement in dibutyltin diacetate synthesis [2]. Research has demonstrated that conducting redistribution reactions at 250 degrees Celsius for 30 minutes in metal pressure vessels can achieve remarkable selectivity, with dibutyltin diacetate content reaching 96.3 weight percent in the final product mixture [2]. This approach utilizes the Kocheshkov redistribution principle under extreme conditions, enabling highly selective formation of the desired dibutyltin species while minimizing formation of unwanted triorganotin or monoorganotin byproducts [2].
One-pot multi-component reactions have emerged as another innovative approach, enabling the direct synthesis of organotin complexes through three-component coupling reactions [7] [15]. These methodologies involve the simultaneous reaction of thiosemicarbazide derivatives, carboxylic acids, and organotin oxides in single reaction vessels, achieving yields of 90-95 percent while significantly reducing the number of synthetic steps required [7] [15]. Nuclear magnetic resonance spectroscopy studies have confirmed that these reactions produce pentacoordinated tin environments in solution, indicating successful formation of the desired organotin structures [7].
Photoexcited stannyl anion methodologies represent a cutting-edge approach that utilizes light-mediated electron transfer processes to enhance the selectivity and reactivity of organotin synthesis [14]. Research conducted at Tokyo Institute of Technology has demonstrated that photoexcitation of stannyl anions alters their electronic state, significantly increasing their selectivity and reactivity toward formation of useful organotin compounds [14]. This protocol offers enhanced efficiency for the synthesis of various organotin reagents, including dibutyltin derivatives, with yields typically ranging from 85-90 percent [14].
Mechanochemical synthesis approaches have gained attention as environmentally friendly alternatives to traditional solution-based methodologies [43]. These solvent-free methods utilize ball mill grinding techniques to facilitate bond formation and redistribution reactions without requiring organic solvents [43]. While yields are typically lower (68-75 percent) compared to solution-based approaches, the environmental benefits and operational simplicity make these methods attractive for specific applications [43].
Innovation | Key Features | Advantages | Yield (%) | Reference |
---|---|---|---|---|
Alkyl Group Redistribution at Elevated Temperature | Metal pressure vessel, 250°C, 30 min | High selectivity (96.3 wt%) | 96.3 | [2] |
One-pot Multi-component Reactions | Three-component coupling reactions | Reduced synthetic steps | 90-95 | [7] [15] |
Photoexcited Stannyl Anion Methods | Light-mediated electron transfer | Enhanced selectivity and reactivity | 85-90 | [14] |
Mechanochemical Synthesis | Ball mill grinding, Solvent-free | Environmental friendliness | 68-75 | [43] |
Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for dibutyltin diacetate, focusing on solvent reduction, energy efficiency, and waste minimization [43] [44]. Contemporary research emphasizes the development of environmentally benign synthetic routes that maintain high efficiency while reducing environmental impact [39] [43].
Solvent-free mechanochemical approaches represent the most significant advancement in green synthesis methodologies for organotin compounds [43]. These methodologies utilize mechanical energy input through ball milling to facilitate chemical transformations without requiring organic solvents [43]. Research has demonstrated that organolithium compounds can be successfully synthesized using mechanochemical techniques, suggesting potential applications for organotin synthesis through similar principles [43]. The mechanochemical approach significantly simplifies synthesis procedures while offering efficient, scalable, and completely solvent-free methods that address major environmental concerns associated with traditional solution-based approaches [43].
Water-based synthesis methodologies have gained attention as alternatives to organic solvent systems [20] [39]. These approaches utilize aqueous reaction media combined with appropriate surfactants or phase-transfer catalysts to facilitate organotin synthesis [20]. While complete elimination of organic solvents remains challenging due to the hydrophobic nature of organotin compounds, hybrid aqueous-organic systems with minimized organic solvent content have demonstrated promising results [20].
Catalytic approaches utilizing sustainable tin-based catalysts represent another important development in green organotin synthesis [44]. Recent research has demonstrated the development of nanoscale tin catalysts supported on nanotextured carbon structures for sustainable carbon dioxide conversion applications [44]. These catalysts exhibit increasing activity during use while converting carbon dioxide into valuable products, offering blueprints for designing next-generation sustainable catalytic systems [44]. The interactions between tin particles and graphitized carbon nanofibers play critical roles in electron transfer processes, essential for various catalytic transformations [44].
Energy-efficient synthesis protocols have been developed to reduce the overall energy requirements for dibutyltin diacetate production [35]. These approaches focus on optimizing reaction temperatures, reducing reaction times, and utilizing microwave-assisted synthesis techniques where applicable [35]. Research has demonstrated that single-solvent preparation methods can significantly reduce energy consumption while maintaining high product yields [35].
Atom-economical synthesis routes emphasize maximizing the incorporation of starting material atoms into the final product while minimizing waste generation [9] [13]. These approaches often involve direct condensation reactions or addition reactions that avoid the formation of stoichiometric amounts of inorganic salts or other waste products [9]. Hybrid catalytic systems combining dibutyltin diacetate with metal-free organocatalysts or enzymes have been developed to create enhanced performance systems while reducing overall catalyst loading requirements [13].
Industrial scale production of dibutyltin diacetate involves sophisticated manufacturing processes that balance economic efficiency with product quality requirements [17] [19] [23]. The global organotin industry produces approximately 50 kilotons annually, with dibutyltin diacetate representing a significant portion of this production volume [23].
Contemporary market research indicates that the global dibutyltin diacetate market was valued at approximately 1.2 billion United States dollars in 2024, with projections suggesting growth to 1.8 billion United States dollars by 2033, representing a compound annual growth rate of 5.2 percent [17]. This growth is primarily attributed to increasing demand in automotive, construction, and pharmaceutical industries where dibutyltin diacetate serves as an essential catalyst and stabilizer [17].
Regional production analysis reveals that Asia-Pacific regions hold substantial market shares, with countries including China and India leading production growth [17]. This regional dominance is driven by expanding construction activities, industrial development, and large-scale automotive manufacturing bases that consume significant quantities of polyurethane-based products requiring dibutyltin diacetate catalysis [17]. North America and Europe also contribute significantly to global production, with particular focus on technological advancements in material science and environmental compliance requirements [17].
Industrial synthesis methodologies typically utilize large-scale redistribution reactions based on the Kocheshkov principle, involving the controlled reaction of tetraalkyltin compounds with tin tetrachloride [19] [23]. The industrial process begins with the conversion of metallic tin into tin tetrachloride through reaction with chlorine gas, followed by alkylation with trialkylaluminum or alkyl Grignard reagents to produce tetrabutyltin [23]. Subsequently, redistribution reactions with tin tetrachloride generate dibutyltin dichloride, which is then converted to the diacetate through treatment with sodium acetate or acetic acid [19] [23].
Quality control methodologies in industrial production emphasize achieving purity standards exceeding 95.0 percent as determined by gravimetric analysis [26]. Industrial producers utilize comprehensive analytical protocols including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis to ensure product specifications [26]. Manufacturing facilities typically maintain strict environmental controls to minimize contamination while ensuring consistent product quality [22].
Production optimization research focuses on improving process efficiency while reducing environmental impact [22]. Contemporary industrial research emphasizes the development of continuous production processes that reduce batch-to-batch variability while improving overall throughput [22]. Advanced process control systems utilizing real-time monitoring and automated feedback control have been implemented to optimize reaction conditions and product quality [22].
Parameter | Value/Description | Reference |
---|---|---|
Global Production (Annual) | Part of 50 kiloton organotin production | [23] |
Market Value (2024) | USD 1.2 Billion | [17] |
Projected Market (2033) | USD 1.8 Billion (CAGR 5.2%) | [17] |
Key Manufacturing Regions | Asia-Pacific, North America, Europe | [17] [22] |
Primary Applications | Polyurethane catalyst, PVC stabilizer | [18] [22] |
Purity Standards | ≥95.0% (by gravimetric analysis) | [26] |
Comprehensive purification and characterization of dibutyltin diacetate requires sophisticated analytical methodologies to ensure product purity and confirm structural integrity [21] [27] [28]. Modern analytical approaches combine multiple spectroscopic techniques with chromatographic separation methods to achieve complete structural elucidation and purity assessment [21] [27].
Nuclear magnetic resonance spectroscopy represents the primary characterization methodology for dibutyltin diacetate, providing detailed structural information about both the organotin framework and acetate substituents [6] [28]. Proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals for butyl chains at chemical shifts between 0.9-1.6 parts per million, while acetate protons appear as sharp singlets around 2.1 parts per million [6] [28]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with alkyl carbons appearing at chemical shifts between 13.5-27.2 parts per million and acetate carbonyl carbons appearing around 170-175 parts per million [6] [28].
Tin-119 nuclear magnetic resonance spectroscopy offers unique insights into the coordination environment around the tin center [21] [29]. Chemical shifts typically range from -150 to -200 parts per million for pentacoordinated tin environments, providing direct evidence for the coordination state of the metal center [21] [29]. Advanced high-resolution magic angle spinning nuclear magnetic resonance techniques enable characterization of organotin compounds in the solid state, revealing chemical shift anisotropy patterns that provide information about molecular packing and intermolecular interactions [21].
Mass spectrometry methodologies, particularly electrospray ionization mass spectrometry, provide definitive molecular weight confirmation and fragmentation pattern analysis [27] [30]. The molecular ion peak at mass-to-charge ratio 351 corresponds to the intact dibutyltin diacetate molecule, while characteristic fragmentation patterns reveal loss of acetate groups and sequential loss of butyl substituents [27] [30]. Advanced mass spectrometry techniques combined with size exclusion chromatography enable preservation of acid-labile organotin structures during analysis, crucial for accurate characterization [27] [30].
Infrared spectroscopy provides complementary structural information, particularly regarding the acetate coordination mode [6]. Characteristic carbonyl stretching frequencies around 1735 wavenumbers confirm the presence of acetate groups, while the specific frequency and band shape provide information about the coordination mode of the acetate ligands [6]. Additional bands in the fingerprint region provide information about tin-carbon and tin-oxygen bond stretching modes [6].
Chromatographic purification methodologies typically involve column chromatography using silica gel or alumina supports with carefully optimized solvent systems [20]. Gradient elution protocols using mixtures of nonpolar and moderately polar solvents enable effective separation of dibutyltin diacetate from related organotin impurities [20]. Advanced preparative chromatographic techniques, including high-performance liquid chromatography, provide enhanced resolution for challenging purification scenarios [20].
Crystallization methodologies represent traditional but effective purification approaches, particularly when combined with controlled cooling and seeding techniques [24]. Recrystallization from appropriate solvent systems can achieve remarkable purification, often exceeding 99 percent purity when properly executed [24]. However, the liquid nature of dibutyltin diacetate at room temperature often necessitates low-temperature crystallization protocols [24].
Analytical Technique | Key Parameters | Information Obtained | Reference |
---|---|---|---|
¹H NMR Spectroscopy | δ 0.9-1.6 ppm (butyl chains) | Butyl chain integrity, Purity | [6] [28] |
¹³C NMR Spectroscopy | δ 13.5-27.2 ppm (alkyl carbons) | Carbon framework confirmation | [6] [28] |
¹¹⁹Sn NMR Spectroscopy | δ -150 to -200 ppm (pentacoordinate) | Coordination environment | [21] [29] |
Mass Spectrometry (ESI-MS) | m/z 351 (molecular ion) | Molecular weight confirmation | [27] [30] |
Infrared Spectroscopy | 1735 cm⁻¹ (C=O stretch) | Acetate group presence | [6] |
High-resolution MAS NMR | Chemical shift anisotropy patterns | Solid-state structure | [21] |
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard